3-Bromo-5-iodo-2-methoxy-4-methylpyridine
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Overview
Description
3-Bromo-5-iodo-2-methoxy-4-methylpyridine is an organic compound that belongs to the pyridine family It is characterized by the presence of bromine, iodine, methoxy, and methyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-2-methoxy-4-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 2-methoxy-4-methylpyridine. The process can be summarized as follows:
Bromination: 2-Methoxy-4-methylpyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-2-methoxy-4-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-iodo-2-methoxy-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-2-methoxy-4-methylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to target molecules, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
- 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
Uniqueness
3-Bromo-5-iodo-2-methoxy-4-methylpyridine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the methoxy and methyl groups on the pyridine ring provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-bromo-5-iodo-2-methoxy-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO/c1-4-5(9)3-10-7(11-2)6(4)8/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZYJODIDIBESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.94 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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